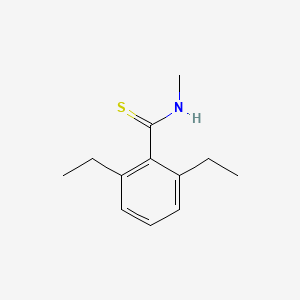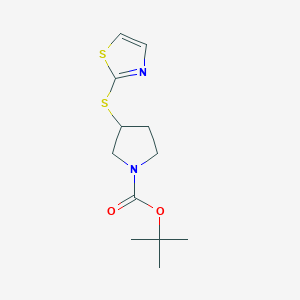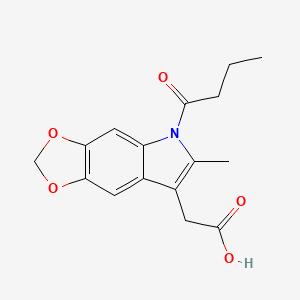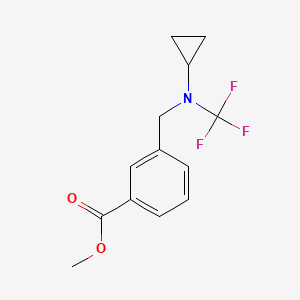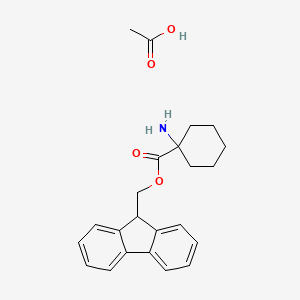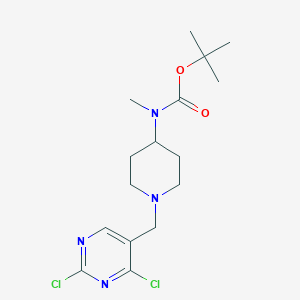
4-Nitro-1H-pyrrole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1H-pyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The presence of a nitro group at the 4-position and a carbonyl chloride group at the 2-position makes this compound highly reactive and useful in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1H-pyrrole-2-carbonyl chloride typically involves the nitration of pyrrole followed by the introduction of the carbonyl chloride group. One common method is the reaction of 4-nitropyrrole with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the reactive nature of the compound and the use of hazardous reagents like thionyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, although this is less common due to the stability of the nitro group.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base or catalyst.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Amino Derivatives: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4-Nitro-1H-pyrrole-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1H-pyrrole-2-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophiles, facilitating the synthesis of diverse chemical structures. The nitro group can also participate in redox reactions, adding to the compound’s versatility in chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole-2-carbonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.
4-Nitro-1H-pyrrole: Lacks the carbonyl chloride group, limiting its use in substitution reactions.
2,5-Dimethyl-1H-pyrrole-3-carbonyl chloride: Contains additional methyl groups, altering its reactivity and steric properties.
Uniqueness
4-Nitro-1H-pyrrole-2-carbonyl chloride is unique due to the combination of the nitro and carbonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds.
Propiedades
Número CAS |
28494-49-7 |
|---|---|
Fórmula molecular |
C5H3ClN2O3 |
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
4-nitro-1H-pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C5H3ClN2O3/c6-5(9)4-1-3(2-7-4)8(10)11/h1-2,7H |
Clave InChI |
MKSGLOKBGODMDG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1[N+](=O)[O-])C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


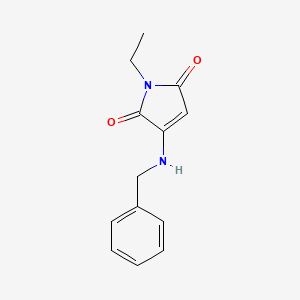
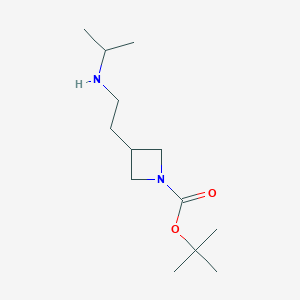
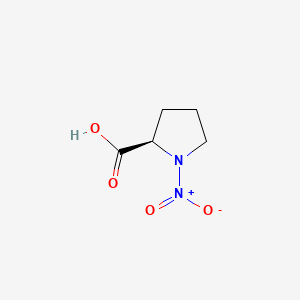
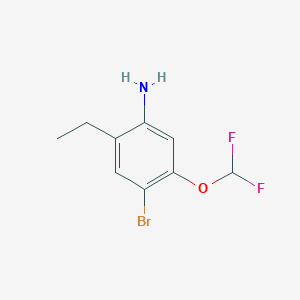
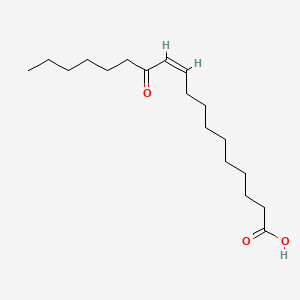
![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
